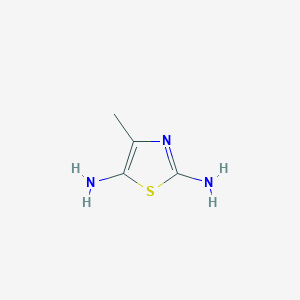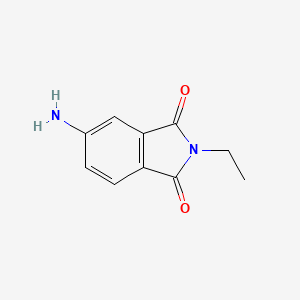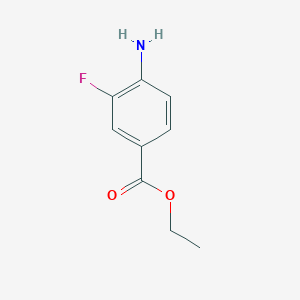![molecular formula C14H20O2 B1592356 1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 369648-89-5](/img/structure/B1592356.png)
1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Vue d'ensemble
Description
“1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C14H20O2 . It is also known as "Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, endo-" .
Molecular Structure Analysis
The molecular structure of “1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” can be represented by the SMILES notation:CC1(CCCC1)OC(=O)C2CC3CC2C=C3 . This indicates that the molecule consists of a methylcyclopentyl group attached to a bicyclo[2.2.1]hept-5-ene-2-carboxylate group. Physical And Chemical Properties Analysis
The molecular weight of “1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is 220.307 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Comprehensive Analysis of 1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Applications
The compound 1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as 5-NORBORNENE-2-CARBOXYLIC 1’-METHYLCYCLOPENTYL ESTER, has a variety of scientific research applications. Below is a detailed analysis of six unique applications, each presented in a separate section as requested.
Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione: The Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol derivatives, which can be derived from the compound , leads to an improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione . This dione is a valuable intermediate for the construction of molecular architectures with concavity, which are significant in host-guest chemistry.
Preparation of Dihydrotriazole and Arylsulfonylaziridine Derivatives: Reactions of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with aromatic azides yield dihydrotriazole and arylsulfonylaziridine derivatives . These derivatives have potential applications in the development of new materials and pharmaceuticals due to their unique structural motifs.
Transition Metal-Catalyzed Synthesis of Polymers: The compound is used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers . These polymers have pendent t-Boc-protected quinizarin moieties, which can be utilized for patterned fluorescence imaging, a technique important in biological research and diagnostics.
Bioorthogonal Chemistry for Biological Imaging: The norbornene moiety reacts with tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This bioorthogonal reaction is useful in biological imaging applications, allowing for the labeling and visualization of biomolecules in living systems without interfering with natural biological processes.
Synthesis of Molecular Probes: The compound’s derivatives are instrumental in synthesizing molecular probes . These probes are crucial for studying biological systems, as they can be designed to bind selectively to specific proteins or nucleic acids, enabling researchers to track and analyze biological processes in real-time.
Organic Synthesis and Medicinal Chemistry: The compound serves as a building block in organic synthesis, contributing to the creation of a wide range of complex molecules . Its unique structure makes it particularly useful in medicinal chemistry for the design of new drugs with specific pharmacological properties.
Propriétés
IUPAC Name |
(1-methylcyclopentyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(6-2-3-7-14)16-13(15)12-9-10-4-5-11(12)8-10/h4-5,10-12H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJJDXSTPKETCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)C2CC3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889174 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
369648-89-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369648-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0369648895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
